molecular formula C17H25NO10 B11709839 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose

1,3,4,6-tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose

Cat. No.: B11709839
M. Wt: 403.4 g/mol
InChI Key: CREWSAARWKDFND-UHFFFAOYSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose is a derivative of glucose, specifically a modified glucopyranose. This compound is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions, and a propanoylamino group at the 2 position. It is commonly used in various chemical and biochemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose typically involves the acetylation of a glucopyranose derivative The process begins with the protection of hydroxyl groups using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in amines .

Scientific Research Applications

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl and propanoylamino groups play a crucial role in binding to the active sites of these enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of the enzyme, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

    1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: Similar in structure but with an amino group instead of a propanoylamino group.

    2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: Another acetylated glucopyranose derivative with an acetamido group.

    1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Lacks the propanoylamino group, making it less reactive in certain contexts.

Uniqueness

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose is unique due to the presence of the propanoylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with enzymes or other biomolecules are required .

Properties

Molecular Formula

C17H25NO10

Molecular Weight

403.4 g/mol

IUPAC Name

[3,4,6-triacetyloxy-5-(propanoylamino)oxan-2-yl]methyl acetate

InChI

InChI=1S/C17H25NO10/c1-6-13(23)18-14-16(26-10(4)21)15(25-9(3)20)12(7-24-8(2)19)28-17(14)27-11(5)22/h12,14-17H,6-7H2,1-5H3,(H,18,23)

InChI Key

CREWSAARWKDFND-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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